(R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral resolution Enantioselective synthesis CNS drug discovery

(R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1335578-53-4) is a chiral 1-aminotetralin derivative with the molecular formula C11H14BrNO and a molecular weight of 256.14 g·mol⁻¹. It belongs to the halo-substituted aminotetralin class, a scaffold extensively explored in CNS drug discovery for serotonin, dopamine, and adrenergic receptor modulation.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B11856326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCCC(C2=C1)N)Br
InChIInChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1
InChIKeyYLGNAIPBTRAJLB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1335578-53-4)


(R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1335578-53-4) is a chiral 1-aminotetralin derivative with the molecular formula C11H14BrNO and a molecular weight of 256.14 g·mol⁻¹ . It belongs to the halo-substituted aminotetralin class, a scaffold extensively explored in CNS drug discovery for serotonin, dopamine, and adrenergic receptor modulation [1]. The compound features a bromine at the 6-position, a methoxy at the 7-position, and a primary amine at the 1-position on the tetrahydronaphthalene core, with defined (R) absolute stereochemistry at C-1 [2]. It is commercially supplied as a research chemical with certified purity ≥97% (typically NLT 98%) and is accompanied by analytical documentation (NMR, HPLC, MS) for identity and purity verification .

Why Generic Substitution Fails for (R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine


Generic substitution among bromo-methoxy-aminotetralin analogs is precluded by three interdependent factors: stereochemical identity, regioisomeric integrity, and the non-linear SAR of the 1-aminotetralin scaffold. The (R) enantiomer (CAS 1335578-53-4) and its (S) antipode (CAS 1335887-74-5) are distinct chemical entities with separate CAS registrations, and chiral aminotetralins exhibit pronounced enantioselectivity at aminergic GPCRs . Positional isomerism further compounds the issue—(R)-6-bromo-7-methoxy and (R)-7-bromo-6-methoxy (CAS 1335698-75-3) are regioisomers that cannot be used interchangeably, as the bromo-methoxy substitution pattern dictates both physicochemical properties and biological recognition [1]. Critically, synthetic routes to halo-aminotetralins are susceptible to bromine migration via the halogen dance reaction, generating impurities with bromine distributed across multiple aromatic positions; failure to verify regioisomeric purity therefore risks incorporating mis-substituted species that lack the intended interaction profile [2]. These orthogonal identity requirements mandate compound-specific procurement with verified stereochemical and regioisomeric purity rather than sourcing by generic scaffold name.

Quantitative Differentiation Evidence for (R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine vs. Closest Analogs


Enantiomeric Identity: (R)- vs. (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

The target compound is the (R)-enantiomer (CAS 1335578-53-4) with (R) absolute configuration at C-1 as defined by the Cahn-Ingold-Prelog system [1]. The separate CAS registration of the (S)-enantiomer (CAS 1335887-74-5) confirms regulatory recognition of these as distinct chemical entities . In the 1-aminotetralin series, stereochemistry at C-1 is a critical determinant of receptor binding and functional activity; for the structurally related 2-aminotetralin drug class, diastereomeric pairs have been shown to exhibit entirely distinct NMR spectroscopic signatures, as codified by the '0.2 ppm rule' relating C-2 configuration to chemical shift differences [2]. This stereochemical differentiation is a hard procurement discriminator: these enantiomers are not interchangeable.

Chiral resolution Enantioselective synthesis CNS drug discovery

Regioisomeric Fidelity: 6-Bromo-7-methoxy vs. 7-Bromo-6-methoxy and Other Positional Isomers

The target compound bears bromine at C-6 and methoxy at C-7. The regioisomer (R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1335698-75-3) has the inverted substitution pattern, representing a distinct CAS-registered entity [1]. The synthetic challenge is underscored by the demonstrated 'halogen dance' reaction during brominated tetralone formation, which produces tetralone impurities with bromine distributed across all available aromatic positions (C-5, C-6, C-7, C-8); each tetralone upon reductive amination generates a pair of diastereomeric aminotetralins [2]. Consequently, even a nominally pure product may harbor regioisomeric contaminants invisible to achiral purity assays, requiring regioisomer-specific analytical verification (e.g., ¹H NMR aromatic proton pattern analysis, diagnostic HPLC retention time matching) [2].

Regioisomerism Halogen dance reaction Impurity profiling

Substituent Impact on Norepinephrine Uptake Inhibition: 7-Methoxy Effect in the 1-Aminotetralin Scaffold

A systematic QSAR study of 57 substituted aminotetralin analogs evaluated inhibition of norepinephrine uptake [1]. Among ring substituents, placement of a methoxy group at the R-7 position was explicitly identified as decreasing inhibitory potency, whereas a hydroxy at R-6 and methoxy at R-9 increased potency [1]. For (R)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, the methoxy occupies the 7-position (equivalent to R-7 in the 2-aminotetralin numbering used in the QSAR study). The concurrent presence of a bromine at the 6-position introduces an electron-withdrawing, lipophilic substituent whose effect on inhibitory potency is directionally opposite to that of a hydroxyl at the same position, as lipophilic substituents generally contribute to increased inhibitory potency in this scaffold [1]. This creates a unique, opposing substituent profile: the 6-Br may enhance transporter affinity while the 7-OMe attenuates it, yielding a net pharmacological signature distinct from either the non-brominated 7-methoxy analog or the 6-hydroxy-7-methoxy congener.

Norepinephrine transporter QSAR CNS aminergic pharmacology

Purity Specification and Analytical Documentation: Certified NLT 98% vs. Uncertified or Lower-Grade Material

Commercially available (R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is supplied with a certified purity of NLT 98% (HPLC), with full analytical documentation including NMR, HPLC, and MS . Alternative listings for the same CAS number from less-regulated sources report purities as low as 97% or lack explicit certification . For a chiral, regioisomerically sensitive building block, the 1% difference between 97% and 98% may encompass stereochemical or regioisomeric impurities that are undetected by simple area-normalization HPLC methods using achiral columns. The availability of MDL number MFCD20454400 and InChI Key YLGNAIPBTRAJLB-SNVBAGLBSA-N enables unambiguous database registration and cross-referencing .

Analytical quality control Procurement specification Research reproducibility

Procurement-Relevant Application Scenarios for (R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine


Chiral CNS Lead Optimization: SAR Probing at Aminergic GPCRs and Transporters

As a defined (R)-enantiomer with a 6-bromo-7-methoxy substitution pattern, this compound serves as a stereochemically pure building block for constructing 1-aminotetralin-based ligands targeting serotonin, dopamine, and norepinephrine receptors and transporters [1]. The 6-Br provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) and a lipophilic pharmacophoric element. The 7-OMe introduces a polarity-modulating group whose QSAR-predicted attenuating effect on NE uptake inhibition [2] makes this compound a valuable comparator against 6-unsubstituted or 6-hydroxy analogs in transporter selectivity panels. Use cases include: (a) chiral scaffold for parallel synthesis of CNS-focused compound libraries; (b) reference standard for chiral HPLC method development in aminotetralin separation; (c) intermediate for N-alkylated or N-acylated derivatives targeting specific receptor subtypes implicated in neurological and psychiatric disorders.

Regioisomeric Impurity Reference Standard for Process Chemistry Quality Control

The demonstrated occurrence of halogen dance-mediated bromine migration during aminotetralin synthesis [1] creates a specific need for the authentic 6-bromo-7-methoxy regioisomer as a reference standard. This compound, with bromine definitively at C-6 and methoxy at C-7 (CAS 1335578-53-4), can be used to: (a) establish retention time markers in HPLC methods for detecting the 7-bromo-6-methoxy regioisomer (CAS 1335698-75-3) and other positional isomers; (b) spike-and-recovery experiments validating analytical method sensitivity for regioisomeric impurities; (c) NMR spectral library construction for the unambiguous assignment of aromatic proton signals in bromo-methoxy-tetralin series, leveraging the '0.2 ppm rule' and related spectroscopic signatures established for related aminotetralins [1].

Synthetic Methodology Development: Halogen Dance and Enantioselective Amination Studies

The 1-aminotetralin scaffold with a bromo-methoxy substitution pattern represents a mechanistically informative substrate for studying: (a) enantioselective reductive amination of bromo-methoxy-tetralones to access chiral 1-aminotetralins with defined (R) configuration; (b) the scope and regiochemical outcomes of the halogen dance reaction across different tetralone substitution patterns [1]; (c) palladium-catalyzed cross-coupling at the C-6 bromine position for late-stage diversification of the aminotetralin core. The free primary amine at C-1 enables direct derivatization without deprotection steps, enhancing synthetic efficiency in medicinal chemistry workflows.

Pharmacological Probe to Dissect Opposing 6- and 7-Position Substituent Effects on Monoamine Transporters

The opposing QSAR predictions for 6-position lipophilic substitution (potency-enhancing) and 7-methoxy substitution (potency-attenuating) on norepinephrine uptake inhibition [1] make this compound a uniquely informative probe molecule. Unlike the 6-hydroxy-7-methoxy or 6-unsubstituted-7-methoxy congeners, the 6-bromo-7-methoxy combination creates a 'push-pull' electronic and lipophilic profile that allows researchers to: (a) quantitatively assess whether the 6-Br enhancement can overcome the 7-OMe attenuation, providing an internal control for SAR model validation; (b) compare with the 6-chloro, 6-fluoro, and 6-iodo analogs to rank halogens by their contribution to transporter affinity independent of the 7-OMe effect; (c) serve as a matched molecular pair with the non-brominated 7-methoxy-1-aminotetralin to isolate the contribution of the 6-Br substituent.

Quote Request

Request a Quote for (R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.